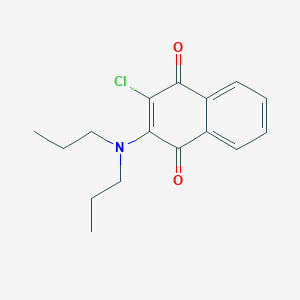
1,4-Naphthalenedione, 2-chloro-3-(dipropylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthalenedione, 2-chloro-3-(dipropylamino)- is a synthetic organic compound belonging to the naphthoquinone family. This compound is characterized by the presence of a naphthalene ring with two ketone groups at the 1 and 4 positions, a chlorine atom at the 2 position, and a dipropylamino group at the 3 position. Naphthoquinones are known for their diverse biological activities and are widely used in various fields, including medicine, agriculture, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-chloro-3-(dipropylamino)- typically involves the chlorination of 1,4-naphthoquinone followed by the introduction of the dipropylamino group. One common method is as follows:
Chlorination: 1,4-naphthoquinone is reacted with chlorine gas in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, to yield 2-chloro-1,4-naphthoquinone.
Amination: The 2-chloro-1,4-naphthoquinone is then reacted with dipropylamine in the presence of a base, such as triethylamine, to introduce the dipropylamino group at the 3 position, forming 1,4-Naphthalenedione, 2-chloro-3-(dipropylamino)-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of 1,4-naphthoquinone are chlorinated using industrial chlorination equipment.
Continuous Amination: The chlorinated product is continuously fed into reactors containing dipropylamine and a base, ensuring efficient and high-yield production of the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Naphthalenedione, 2-chloro-3-(dipropylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Higher oxidation state naphthoquinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Naphthalenedione, 2-chloro-3-(dipropylamino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Naphthalenedione, 2-chloro-3-(dipropylamino)- involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell damage or death. The compound may also interact with specific molecular targets, such as enzymes involved in cellular respiration, disrupting their function and leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthoquinone: The parent compound, lacking the chlorine and dipropylamino groups.
2-Chloro-1,4-naphthoquinone: Similar structure but without the dipropylamino group.
2-Amino-3-chloro-1,4-naphthoquinone: Contains an amino group instead of the dipropylamino group.
Uniqueness
1,4-Naphthalenedione, 2-chloro-3-(dipropylamino)- is unique due to the presence of both the chlorine and dipropylamino groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
112940-97-3 |
|---|---|
Molekularformel |
C16H18ClNO2 |
Molekulargewicht |
291.77 g/mol |
IUPAC-Name |
2-chloro-3-(dipropylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H18ClNO2/c1-3-9-18(10-4-2)14-13(17)15(19)11-7-5-6-8-12(11)16(14)20/h5-8H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
PYFNEQIZKKMPEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


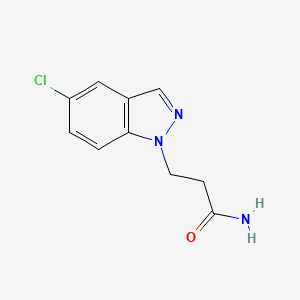
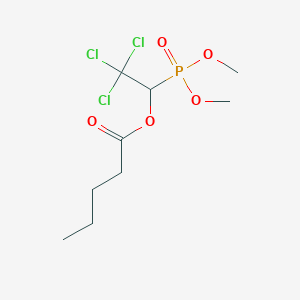
silane](/img/structure/B14291895.png)
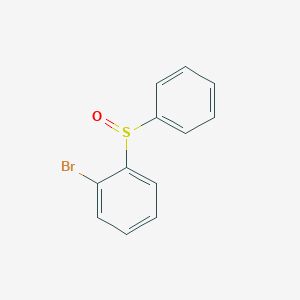

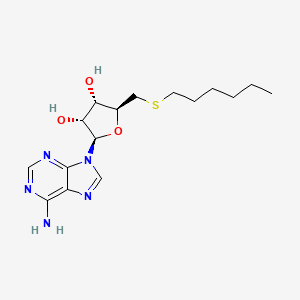
![Tributyl[cyclohexyl(methoxymethoxy)methyl]stannane](/img/structure/B14291923.png)
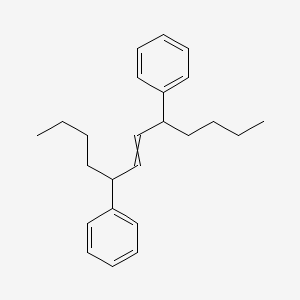


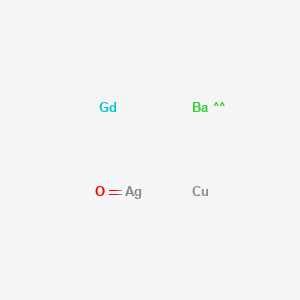
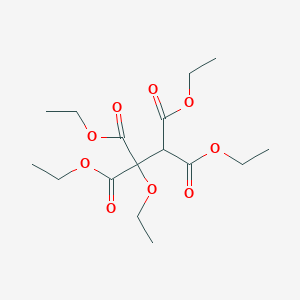

![1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B14291969.png)
